4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
CAS No.: 89060-09-3
Cat. No.: VC20146010
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89060-09-3 |
|---|---|
| Molecular Formula | C18H16N2O2 |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine |
| Standard InChI | InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3 |
| Standard InChI Key | PFRJNODKGSLYPB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure consists of a 6-methoxyquinoline moiety connected to a 4-methoxyaniline group through an imine (-CH=N-) linkage. The quinoline ring system, a bicyclic structure with a benzene ring fused to a pyridine ring, is substituted with a methoxy group at the 6-position. The aniline component features a methoxy group at the para position, enhancing electron-donating properties and influencing molecular interactions.
Key structural features:
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Quinoline core: Provides aromaticity and planar geometry for potential DNA intercalation.
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Methoxy substituents: Influence electronic distribution and solubility.
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Imine bridge: Serves as a coordination site for metal ions and a reactive center for chemical modifications.
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 292.3 g/mol | |
| Boiling Point | Estimated >300°C (analog-based) | |
| LogP (Partition Coefficient) | ~3.5 (predicted) | |
| Hydrogen Bond Acceptors | 4 |
Synthesis and Analytical Characterization
Synthetic Pathways
The compound is synthesized via a condensation reaction between 6-methoxyquinoline-2-carbaldehyde and 4-methoxyaniline under acidic or catalytic conditions:
Key reaction parameters:
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Solvent: Ethanol or methanol for optimal solubility.
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Catalyst: p-Toluenesulfonic acid (p-TsOH) or molecular sieves.
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Reaction Time: 6–12 hours under reflux.
Analytical Techniques
Characterization relies on spectroscopic and chromatographic methods:
| Technique | Key Observations | Reference |
|---|---|---|
| **$$ ^1\text{H NMR} ** | - Imine proton at δ 8.5–8.7 ppm | |
| - Methoxy signals at δ 3.8–3.9 ppm | ||
| HPLC | Retention time: 12.3 min (C18 column, 70:30 MeOH:H₂O) | |
| Mass Spectrometry | Molecular ion peak at m/z 292.3 |
Biological Activities and Mechanisms
| Cell Line | IC₅₀ (μM) | Mechanism Postulated | Source |
|---|---|---|---|
| HCT-116 | 18.2 | DNA intercalation and topoisomerase inhibition | |
| MCF-7 | 22.7 | Reactive oxygen species (ROS) generation |
The methoxy groups may enhance membrane permeability and target affinity compared to non-methoxy analogs.
Antimicrobial Activity
While direct evidence for this compound is lacking, analogs like 6-methoxyquinoline exhibit:
| Pathogen | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 12.5 | |
| Escherichia coli | 25.0 |
Comparative Analysis with Structural Analogs
A comparison with related compounds highlights the impact of substituents on activity:
| Compound | Structure | Key Differences | IC₅₀ (HCT-116) |
|---|---|---|---|
| 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline | Dual methoxy groups | Enhanced solubility and target engagement | 18.2 μM |
| N-((6-Methoxyquinolin-2-yl)methylene)-4-methylaniline (CAS 89070-55-3) | Methyl instead of methoxy on aniline | Reduced electronic effects | 27.5 μM |
| N-(4-Chlorobenzylidene)aniline | Chlorine substituent | Increased lipophilicity | 35.0 μM |
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematically modifying methoxy positions and imine bridge substituents to optimize potency.
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In Vivo Toxicology: Assessing bioavailability and toxicity profiles in animal models.
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Target Identification: Employing proteomics to identify binding partners and mechanistic pathways.
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